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Introduction
Buparlisib, also known as BKM120, is a potent and orally bioavailable pan-class I

phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It targets all four class I PI3K isoforms (α, β, γ,

and δ), which are key components of the PI3K/AKT/mTOR signaling pathway.[3][4] This

pathway is frequently dysregulated in various cancers, playing a crucial role in tumor cell

growth, proliferation, survival, and angiogenesis.[5][6] Preclinical studies in various mouse

models have demonstrated the anti-tumor efficacy of buparlisib, making it a compound of

significant interest for cancer research and drug development.[3][4][6]

These application notes provide a comprehensive overview of buparlisib dosage,

administration, and experimental protocols for its use in mouse models of cancer.

Buparlisib Dosage and Administration in Mouse
Models
A range of buparlisib dosages has been reported in the literature, depending on the tumor

model and research objective. Administration is most commonly performed via oral gavage.

Table 1: Summary of Buparlisib Dosages in Mouse Models
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Cancer
Type

Mouse
Model

Dosage
Route of
Administr
ation

Vehicle
Treatmen
t
Schedule

Referenc
e

Medullobla

stoma

DAOY

xenograft

30 mg/kg,

60 mg/kg

Oral

gavage

Not

specified

Daily for 60

days
[3]

Multiple

Myeloma

ARP-1 or

MM.1S

xenograft

5 µM/kg

Intraperiton

eal

injection

DMSO/PB

S

Daily for 15

days
[7]

Ovarian

Cancer

A2780

xenograft

3, 10, 30,

60, 100

mg/kg

Oral
Not

specified

Not

specified
[7]

Glioma
U87MG

xenograft

30 mg/kg,

60 mg/kg
Oral

Not

specified
Daily [8]

Lung

Cancer

(Bone

Metastasis)

NCI-H460-

luc2

xenograft

30

mg/kg/day
Gavage

NMP/PEG

300

Daily for 3

weeks
[9]

Glioblasto

ma

Patient-

derived

xenograft

Not

specified

Oral

gavage

0.5%

methyl

cellulose

and 0.5%

Tween20

5 days a

week

Pharmacokinetic Profile of Buparlisib in Mice
Understanding the pharmacokinetic properties of buparlisib is crucial for designing effective in

vivo studies.

Table 2: Pharmacokinetic Parameters of Buparlisib in Mice
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Dosage Route
Cmax
(ng/mL)

Tmax
(hours)

Half-life
(hours)

Key
Findings

Referenc
e

100

mg/day (in

Japanese

patients)

Oral ~1010 1.0 - 1.5 ~40

Rapidly

absorbed,

dose-

proportiona

l increase

in Cmax

and AUC.

[4][10]

Not

specified

Not

specified

Not

specified

Not

specified

Not

specified

Doses ≥50

mg/day led

to steady-

state

exposure

levels

estimated

to be

efficacious

based on

preclinical

studies.

[4]

Signaling Pathway
Buparlisib exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.

Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K

phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-

trisphosphate (PIP3).[11][12] PIP3 recruits and activates AKT, which in turn phosphorylates a

variety of downstream targets, including mTOR, leading to cell growth, proliferation, and

survival.[5][12][13] Buparlisib competitively binds to the ATP-binding site of PI3K, blocking this

cascade.[6]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.
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Experimental Protocols
Protocol 1: Preparation and Administration of Buparlisib
by Oral Gavage
Materials:

Buparlisib (BKM120) powder

Vehicle (e.g., 0.5% methylcellulose and 0.5% Tween 80 in sterile water, or N-Methyl-2-

pyrrolidone (NMP) and PEG300)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Animal balance

Oral gavage needles (20-22 gauge, 1.5 inch for adult mice)

1 mL syringes

Procedure:

Vehicle Preparation:

For 0.5% methylcellulose and 0.5% Tween 80: Dissolve methylcellulose in sterile water

with heating and stirring. Cool to room temperature and then add Tween 80. Mix

thoroughly.

For NMP/PEG300: Prepare the desired ratio of NMP and PEG300.

Buparlisib Formulation:

Weigh the required amount of buparlisib powder based on the desired concentration and

the total volume needed for the study cohort.
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Suspend the buparlisib powder in the chosen vehicle in a sterile microcentrifuge tube.

Vortex the suspension vigorously for several minutes to ensure homogeneity. Sonication

can be used to aid dissolution if necessary.

Prepare the formulation fresh daily before administration.

Animal Dosing:

Weigh each mouse accurately before dosing to calculate the precise volume to be

administered.

The typical administration volume for oral gavage in mice is 5-10 mL/kg.

Gently restrain the mouse and insert the gavage needle into the esophagus.

Slowly administer the buparlisib suspension.

Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Mouse Xenograft Tumor Model and Efficacy
Study
Materials:

Cancer cell line of interest (e.g., DAOY, A2780, U87MG)

Female athymic nude mice or SCID mice (6-8 weeks old)

Matrigel (optional)

Sterile PBS

Syringes and needles (27-30 gauge)

Calipers for tumor measurement

Buparlisib formulation (as prepared in Protocol 1)
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Vehicle control

Procedure:

Tumor Cell Implantation:

Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at the

desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per injection).

Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth Monitoring:

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

Measure tumor dimensions with calipers 2-3 times per week.

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Treatment Initiation and Monitoring:

Randomize mice into treatment and control groups.

Administer buparlisib or vehicle control according to the predetermined dosage and

schedule (e.g., daily oral gavage).

Continue to monitor tumor growth and animal body weight throughout the study.

Observe animals for any signs of toxicity.

Endpoint and Data Analysis:

The study may be terminated when tumors in the control group reach a predetermined

size or when animals show signs of significant morbidity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histopathology, western blotting for target modulation).

Analyze the data to determine the effect of buparlisib on tumor growth inhibition.
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Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of buparlisib in a

mouse xenograft model.
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Caption: A typical experimental workflow for a buparlisib efficacy study in a mouse xenograft

model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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